molecular formula C16H11F4N5O B2777709 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 921075-93-6

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2777709
CAS No.: 921075-93-6
M. Wt: 365.292
InChI Key: FLIKDHJBOLHLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the meta position of the benzoyl ring and a tetrazole moiety substituted with a 3-fluorophenyl group via a methylene linker. The compound’s structure combines two pharmacophoric elements: the trifluoromethyl group, known to enhance lipophilicity and metabolic stability, and the tetrazole ring, a bioisostere for carboxylic acids that improves bioavailability and target binding .

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O/c17-12-5-2-6-13(8-12)25-14(22-23-24-25)9-21-15(26)10-3-1-4-11(7-10)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIKDHJBOLHLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling Reaction: The resulting tetrazole derivative is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylbenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight Potential Applications/Notes Reference
Target Compound : N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide - 3-Trifluoromethylbenzamide
- (1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl substituent
~411.3* Hypothesized enhanced metabolic stability and target binding due to fluorine and tetrazole -
DN6 : N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide - Direct linkage of tetrazole to phenyl ring (no methyl bridge)
- No 3-fluorophenyl
375.28 Potential kinase inhibitor; tetrazole acts as a hydrogen-bond acceptor
J1X : 3-(1H-Pyrazol-1-yl)-N-[3-(1H-tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide - Pyrazole substituent
- Tetrazole-phenyl linkage
399.33 Higher molecular weight; pyrazole may enhance π-π stacking interactions
P5Y : N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide - Dual substituents (benzyl-tetrazolylmethyl and hydroxamic acid)
- 2-Trifluoromethyl
510.47 Larger size may reduce bioavailability; hydroxamic acid suggests HDAC inhibition potential
Flutolanil : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide - 2-Trifluoromethylbenzamide
- Isopropoxy phenyl substituent
323.29 Agricultural fungicide; demonstrates role of trifluoromethyl in pesticidal activity

*Calculated based on formula C₁₆H₁₁F₄N₅O.

Key Comparative Insights

Trifluoromethyl Positioning :
  • The meta -trifluoromethyl group in the target compound contrasts with para -positioned analogs (e.g., P5Y). Meta substitution may reduce steric hindrance, improving binding to planar active sites (e.g., enzyme pockets) .
  • Flutolanil (2-trifluoromethyl) highlights that positional isomerism significantly alters bioactivity, as its fungicidal activity relies on the ortho-substituted trifluoromethyl group .
Tetrazole Modifications :
  • The methyl bridge in the target compound increases conformational flexibility compared to DN6’s rigid phenyl-tetrazole linkage. This flexibility may enhance binding to dynamic protein targets .
  • J1X replaces the fluorophenyl group with pyrazole, introducing additional hydrogen-bonding capabilities, which could improve affinity for kinases or receptors .
Fluorine Effects :
  • This contrasts with non-fluorinated analogs like P5Y, where benzyl groups prioritize lipophilicity over electronic effects .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a cycloaddition reaction between an azide and a nitrile compound under acidic conditions.
  • Introduction of the 3-Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution.
  • Attachment of the Trifluoromethylbenzamide Moiety : The final step involves forming an amide bond with 3-(trifluoromethyl)benzoic acid or its derivatives.

Biological Mechanisms

The biological activity of this compound is largely attributed to its structural features, particularly the tetrazole ring and the trifluoromethyl group. These components are known to interact with various biological targets, influencing enzyme activity and receptor binding.

  • Enzyme Inhibition : The tetrazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Interaction : The fluorinated phenyl group enhances lipophilicity, allowing better penetration through cellular membranes and interaction with intracellular receptors.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing tetrazole groups have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A notable study found that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Tetrazole derivatives have been associated with inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that these compounds can significantly reduce cytokine release in stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer lines (e.g., HCT-15 colon cancer cells) with an IC50 value of approximately 0.5 µM .
  • In Vivo Efficacy : In animal models, compounds structurally similar to this benzamide have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents .

Data Summary

Compound Name Structural Features Biological Activity
This compoundTetrazole ring, trifluoromethyl groupAnticancer, anti-inflammatory
Related Tetrazole DerivativeSimilar structural featuresIC50 values ranging from 0.08 to 12.07 µM against cancer cells
Other Fluorinated CompoundsDiverse substitutionsInhibition of TNF-alpha release

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Tetrazole formationNaN₃, HCl, 80°C~70%
Benzamide coupling3-(Trifluoromethyl)benzoyl chloride, DMF, RT85–90%

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts near -60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₅H₁₀F₄N₅O) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in benzamide coupling .
  • Catalysts : Palladium catalysts improve coupling efficiency in aryl substitutions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during azide cyclization .

Q. Table 2: Optimization Parameters

ParameterEffect on YieldReference
DMF vs. THF+20% yield in DMF
Pd(PPh₃)₄ (5 mol%)+15% coupling efficiency

Advanced: How can structure-activity relationships (SAR) guide bioactivity studies?

Methodological Answer:

  • Substituent Modifications :
    • Tetrazole Fluorination : 3-Fluorophenyl enhances metabolic stability by reducing CYP450 interactions .
    • Trifluoromethyl Group : Increases lipophilicity, improving membrane permeability .
  • Computational Docking : Molecular dynamics simulations (e.g., with CXCL12) predict binding affinities. For example, the tetrazole moiety may chelate metal ions in enzyme active sites .

Advanced: How to resolve contradictions between in vitro and in vivo biological data?

Methodological Answer:

  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding may reduce in vivo efficacy despite in vitro potency .
  • Metabolite Interference : LC-MS/MS identifies active metabolites competing with the parent compound .
  • Species-Specific Differences : Compare human vs. rodent cytochrome P450 isoforms to explain divergent pharmacokinetics .

Advanced: What computational methods identify potential biological targets?

Methodological Answer:

  • Ligand-Based Virtual Screening : Compare 3D pharmacophores with databases (e.g., ChEMBL) to predict kinase or protease inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding to Factor Xa or mGluR5 receptors; analyze hydrogen bonding with tetrazole and π-π stacking with benzamide .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to prioritize targets with complementary active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.